molecular formula C15H13N3O2S B3920621 N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenoxyacetamide

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenoxyacetamide

Cat. No.: B3920621
M. Wt: 299.3 g/mol
InChI Key: KIGAUPSQEHBELY-UHFFFAOYSA-N
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Description

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenoxyacetamide is an organic compound that belongs to the class of benzothiadiazole derivatives This compound is characterized by the presence of a benzothiadiazole ring substituted with a methyl group at the 5-position and a phenoxyacetamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenoxyacetamide typically involves the following steps:

    Formation of the Benzothiadiazole Ring: The benzothiadiazole ring can be synthesized through the cyclization of o-phenylenediamine with sulfur and an oxidizing agent such as sodium nitrite.

    Introduction of the Methyl Group: The methyl group can be introduced at the 5-position of the benzothiadiazole ring through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.

    Attachment of the Phenoxyacetamide Group: The phenoxyacetamide group can be attached to the 2-position of the benzothiadiazole ring through a nucleophilic substitution reaction. This involves the reaction of the benzothiadiazole derivative with phenoxyacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyacetamide group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Phenoxyacetyl chloride, triethylamine, nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiadiazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: New compounds with different substituents replacing the phenoxyacetamide group.

Scientific Research Applications

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenoxyacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide
  • N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide
  • N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(1-naphthyl)acetamide

Uniqueness

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenoxyacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-7-8-12-15(18-21-17-12)14(10)16-13(19)9-20-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGAUPSQEHBELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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